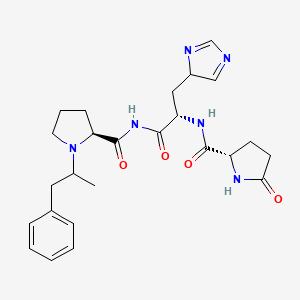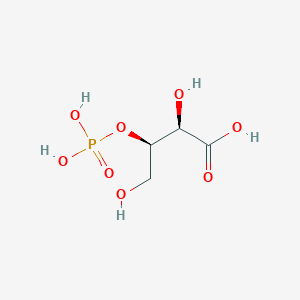
3-phospho-D-erythronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phospho-D-erythronic acid is a phosphoerythronic acid that consists of D-erythronic acid bearing an O-phospho substituent at position 3. It derives from a D-erythronic acid.
Applications De Recherche Scientifique
Synthesis and Competitive Inhibition
- 3-Phospho-D-erythronic acid derivatives have been synthesized and evaluated for their role as competitive inhibitors in enzymatic reactions. These derivatives, such as 4-phospho-D-erythronohydroxamic acid, have shown potential as inhibitors of the isomerization reaction catalyzed by spinach ribose-5-phosphate isomerase (RPI) (Burgos & Salmon, 2004).
Synthesis from Inexpensive Precursors
- A simple and cost-effective synthesis route for 4-Phospho-D-Erythronate from D-erythronolactone has been developed, enhancing the accessibility of this compound for various research applications (Novikov, Copley & Eaton, 2011).
Role in Decomposition Reactions
- The decomposition of D-ribo-3-hexosulose into D-ribulose and D-erythronic acid in aqueous medium has been studied, highlighting the transformation pathways of similar compounds in biological systems (Wit, Rantwijk, Maat & Kieboom, 2010).
Potential Pharmacological Effects
- Chlorogenic acid (CGA), which is structurally related to 3-phospho-D-erythronic acid, has been extensively studied for its various biological and pharmacological effects, suggesting potential areas of research for 3-phospho-D-erythronic acid and its derivatives (Naveed et al., 2018).
Propriétés
Nom du produit |
3-phospho-D-erythronic acid |
|---|---|
Formule moléculaire |
C4H9O8P |
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
(2R,3R)-2,4-dihydroxy-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-1-2(3(6)4(7)8)12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 |
Clé InChI |
CMVHVKHUWLAUNF-PWNYCUMCSA-N |
SMILES isomérique |
C([C@H]([C@H](C(=O)O)O)OP(=O)(O)O)O |
SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)

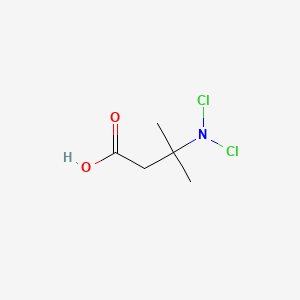




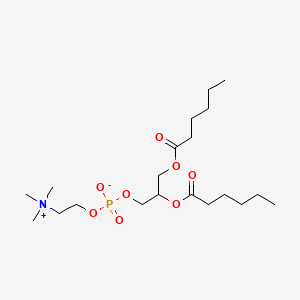
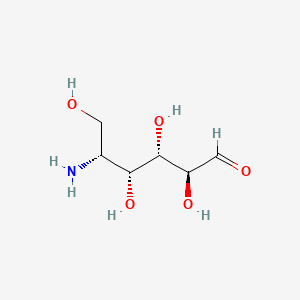

![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)

